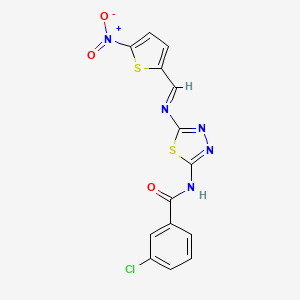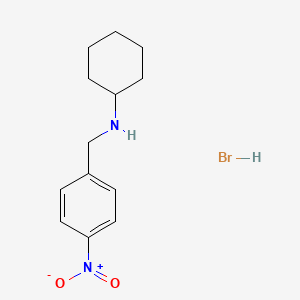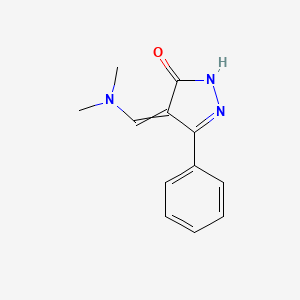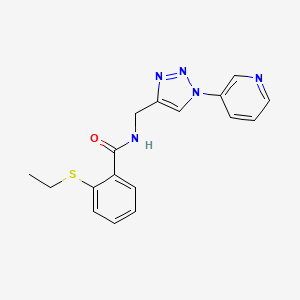![molecular formula C15H12Cl2N2O3 B2933182 {[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 389811-03-4](/img/structure/B2933182.png)
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound '{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate' is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The compound is also known by its chemical name 'CCMCC' and is a white crystalline powder with a molecular weight of 357.80 g/mol.
Applications De Recherche Scientifique
CCMCC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CCMCC has been shown to have antimicrobial and antitumor properties. In agriculture, CCMCC has been shown to have herbicidal and insecticidal properties. In material science, CCMCC has been studied for its potential applications in the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of CCMCC is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in microbial and cancer cells. CCMCC has been shown to inhibit the growth of various bacterial and fungal strains, as well as cancer cell lines. The exact mechanism of action of CCMCC in herbicidal and insecticidal properties is also not fully understood, but it is believed to involve the disruption of key metabolic pathways in plants and insects.
Biochemical and Physiological Effects
CCMCC has been shown to have various biochemical and physiological effects on microbial, cancer, and plant cells. In microbial cells, CCMCC has been shown to inhibit the growth and replication of bacteria and fungi. In cancer cells, CCMCC has been shown to induce apoptosis and inhibit cell proliferation. In plant cells, CCMCC has been shown to inhibit key metabolic pathways and disrupt normal growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CCMCC in lab experiments is its high potency and specificity towards microbial, cancer, and plant cells. CCMCC has been shown to have low toxicity towards mammalian cells, making it a promising candidate for the development of new drugs and pesticides. However, one of the limitations of using CCMCC in lab experiments is its high cost and complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research and development of CCMCC. One of the future directions is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another future direction is the development of new drugs and pesticides based on the structure of CCMCC. Additionally, the mechanism of action of CCMCC needs to be further elucidated to fully understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of CCMCC involves a multistep process that requires expertise in organic chemistry. The first step involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. The second step involves the reaction of 2-chloropyridine-3-carbonyl chloride with {[(2-chlorophenyl)methyl]carbamoyl}methylamine to form the final product, CCMCC. The synthesis method of CCMCC has been optimized to produce high yields of the compound with high purity.
Propriétés
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-12-6-2-1-4-10(12)8-19-13(20)9-22-15(21)11-5-3-7-18-14(11)17/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAAGQFMBGQXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(N=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(((2-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2933103.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2933106.png)

![2-Methoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2933110.png)

![N1-(4-carbamoylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2933112.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2933116.png)


![3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2933119.png)
